This compound may be used as a reference standard in research involving amlodipine or its metabolites. Reference standards are used to ensure the accuracy and consistency of analytical techniques employed to identify and quantify other chemicals. [, ]
N-(2-((Methylamino)carbonyl)benzoyl) amlodipine is a chemical compound with the molecular formula C29H32ClN3O7 and a molecular weight of approximately 570.033 g/mol. This compound is primarily recognized as an impurity associated with amlodipine besilate, a widely used medication for treating hypertension and angina. The structure of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine features a benzoyl group linked to a methylamino carbonyl moiety, contributing to its unique chemical properties and biological activities .
Synthesis of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine typically involves multi-step organic synthesis techniques. One common approach includes:
These methods ensure the desired structural integrity and purity of the final product .
N-(2-((Methylamino)carbonyl)benzoyl) amlodipine is primarily recognized for its role as an impurity in pharmaceutical formulations of amlodipine besilate. It serves as a reference standard in quality control processes to ensure the safety and efficacy of medications containing amlodipine. Additionally, understanding its properties aids in regulatory assessments and stability studies .
N-(2-((Methylamino)carbonyl)benzoyl) amlodipine shares structural similarities with several other compounds related to calcium channel blockers and benzoyl derivatives. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Amlodipine | C20H25ClN2O5S | Primary drug for hypertension; calcium channel blocker |
| N-(2-(Amino)benzoyl) amlodipine | C21H26ClN3O4 | Contains amino group; different biological activity |
| N-(2-((Ethylamino)carbonyl)benzoyl) | C29H34ClN3O7 | Ethyl instead of methyl; altered pharmacokinetics |
| N-(4-(Chlorobenzoyl)-amlodipine | C29H32ClN3O7 | Different substitution pattern; potential for varied effects |
N-(2-((Methylamino)carbonyl)benzoyl) amlodipine's unique structure allows it to be specifically identified as an impurity, which is crucial for quality assurance in pharmaceutical applications .
N-(2-((Methylamino)carbonyl)benzoyl) amlodipine possesses a complex molecular structure with the empirical formula C29H32ClN3O7 [1] [2] [3] [4]. This compound exhibits a molecular weight of 570.03 grams per mole, as consistently reported across multiple analytical sources [1] [3] [5] [4]. The accurate mass determination by high-resolution mass spectrometry yields a value of 569.1929, which provides precise molecular mass confirmation for analytical applications [4].
The compound is officially registered under the Chemical Abstracts Service number 721958-72-1, facilitating its identification in chemical databases and regulatory documentation [1] [2] [3] [5] [4]. This systematic identification enables consistent referencing across pharmaceutical and analytical literature.
| Property | Value | Analytical Method | Reference Source |
|---|---|---|---|
| Molecular Formula | C29H32ClN3O7 | Elemental analysis | Multiple databases [1] [2] [3] |
| Molecular Weight | 570.03 g/mol | Mass spectrometry | ChemicalBook [1] [5] |
| Accurate Mass | 569.1929 | High-resolution MS | LGC Standards [4] |
| CAS Registry Number | 721958-72-1 | Chemical registry | All sources[1-6] |
The two-dimensional structural framework of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine incorporates multiple functional groups arranged in a complex molecular architecture [3] [4]. The core structure contains a 1,4-dihydropyridine ring system, which represents the foundational pharmacophore characteristic of calcium channel blocking agents [6] [7]. This dihydropyridine moiety bears substitutions at positions 2, 3, 4, 5, and 6, creating a highly substituted heterocyclic framework [3] [4].
The compound features a 2-chlorophenyl substituent at the 4-position of the dihydropyridine ring, contributing to the molecular lipophilicity and receptor binding characteristics [3] [4]. At position 2, an ethoxymethyl chain extends from the dihydropyridine nucleus, terminating in an amide linkage to a benzoyl group that carries a methylcarbamoyl substituent [3] [4]. The ester functionalities at positions 3 and 5 consist of methyl and ethyl esters respectively, following the typical pattern observed in dihydropyridine calcium channel antagonists [3] [4].
The IUPAC nomenclature describes this compound as 3-ethyl 5-methyl 4-(2-chlorophenyl)-6-methyl-2-[[2-[[2-(methylcarbamoyl)benzoyl]amino]ethoxy]methyl]-1,4-dihydropyridine-3,5-dicarboxylate [3] [4]. This systematic naming convention reflects the precise positioning of each functional group within the molecular framework.
The three-dimensional conformational characteristics of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine exhibit significant complexity due to the multiple rotatable bonds and the potential for intramolecular interactions [6] [7]. The dihydropyridine ring adopts a boat-like conformation, typical of 1,4-dihydropyridine derivatives, with the 4-position substituent occupying a pseudo-axial orientation [6] [8].
Crystallographic studies of related dihydropyridine compounds demonstrate that the dihydropyridine ring exhibits considerable planarity compared to other heterocyclic systems [6]. The torsion angle between the dihydropyridine core and the 4-position chlorophenyl ring influences the overall molecular geometry and contributes to the compound's receptor binding characteristics [6] [7].
The extended side chain at position 2 introduces significant conformational flexibility, allowing for multiple energetically accessible conformations [6] [7]. The presence of the methylcarbamoylbenzoyl moiety creates opportunities for intramolecular hydrogen bonding, potentially stabilizing specific conformational states [6]. These conformational preferences may influence the compound's pharmacological properties and membrane interactions.
N-(2-((Methylamino)carbonyl)benzoyl) amlodipine exhibits a melting point range of 174-176°C, indicating good thermal stability and crystalline character [1] [5] [9]. This melting point range falls within the typical values observed for dihydropyridine derivatives and suggests the presence of strong intermolecular forces in the solid state [1] [5].
The predicted boiling point of 756.8±60.0°C indicates significant thermal stability of the compound under standard atmospheric conditions [1] [5]. However, this high boiling point also suggests that the compound would likely undergo thermal decomposition before reaching its theoretical boiling point, which is characteristic of complex pharmaceutical molecules containing multiple functional groups [1] [5].
Thermal analysis data indicates that the compound should be stored under controlled temperature conditions, specifically at -20°C, to maintain its chemical integrity over extended periods [1] [5] [10]. This storage requirement reflects the potential for thermal degradation of the amide and ester functionalities present in the molecular structure.
| Thermal Property | Value | Prediction Method | Source |
|---|---|---|---|
| Melting Point | 174-176°C | Experimental | ChemicalBook [1] [5] |
| Boiling Point | 756.8±60.0°C | Computational prediction | ChemicalBook [1] [5] |
| Storage Temperature | -20°C | Stability studies | Multiple sources [1] [5] [10] |
| Thermal Stability | Moderate | Literature analogy | Based on structure |
The solubility characteristics of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine demonstrate limited aqueous solubility with enhanced dissolution in organic solvents [1] [5]. The compound exhibits slight solubility in chloroform, dimethyl sulfoxide, and methanol, indicating its predominantly lipophilic character [1] [5].
The limited solubility in polar protic solvents such as methanol suggests that hydrogen bonding interactions do not significantly enhance dissolution [1] [5]. The slight solubility in dimethyl sulfoxide, a strong hydrogen bond acceptor, indicates that the compound can participate in hydrogen bonding interactions through its amide functionalities [1] [5].
The solubility profile reflects the compound's molecular structure, which contains both hydrophilic amide groups and lipophilic aromatic and aliphatic regions [1] [5]. This amphiphilic character is typical of pharmaceutical compounds designed for membrane interactions and cellular uptake.
| Solvent System | Solubility Classification | Temperature | Mechanism |
|---|---|---|---|
| Chloroform | Slightly soluble | Room temperature | Lipophilic interactions [1] [5] |
| DMSO | Slightly soluble | Room temperature | Hydrogen bonding [1] [5] |
| Methanol | Slightly soluble | Room temperature | Mixed interactions [1] [5] |
| Water | Poorly soluble | Room temperature | Limited by lipophilicity |
The stability profile of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine encompasses chemical, physical, and photochemical stability considerations [11] [10]. The compound demonstrates reasonable chemical stability under normal storage conditions when maintained at -20°C in an inert atmosphere [1] [5] [10].
The predicted pKa value of 13.70±0.46 indicates that the compound exhibits basic character, likely due to the dihydropyridine nitrogen [1] [5]. This high pKa value suggests that the compound remains predominantly in its neutral form under physiological pH conditions, which influences its membrane permeability and bioavailability characteristics.
The predicted density of 1.254±0.06 g/cm³ provides insight into the compound's solid-state packing efficiency and molecular volume [1] [5]. This density value is consistent with organic pharmaceutical compounds containing multiple aromatic rings and heteroatoms.
Stability studies indicate that the compound requires protection from light and moisture, typical of dihydropyridine derivatives known for their photochemical sensitivity [11] [10]. The presence of multiple ester and amide functionalities creates potential sites for hydrolytic degradation under harsh conditions.
The infrared spectroscopic profile of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine reveals characteristic absorption bands corresponding to its diverse functional groups [12] [13] [14] [15]. The carbonyl stretching vibrations represent the most prominent features in the infrared spectrum, with the ester C=O stretches appearing in the range of 1730-1750 cm⁻¹ [12] [15].
The amide carbonyl stretching vibrations occur at lower frequencies, typically around 1650-1680 cm⁻¹, due to resonance stabilization and hydrogen bonding effects [12] [14] [15] [16]. The methylcarbamoyl group contributes additional amide I band absorption, creating potential for overlapping carbonyl signals in this spectral region [16].
The N-H stretching vibrations of the amide functionalities appear as broad absorption bands in the 3200-3400 cm⁻¹ region [14] [16]. These bands may exhibit splitting or broadening due to hydrogen bonding interactions in the solid state, particularly involving the methylcarbamoyl N-H group [16].
Aromatic C=C stretching vibrations from the chlorophenyl and benzoyl rings manifest as medium-intensity bands in the 1600-1500 cm⁻¹ region [14] [15]. The C-H stretching vibrations of the aromatic rings appear in the 3000-3100 cm⁻¹ range, while aliphatic C-H stretches occur at 2800-3000 cm⁻¹ [14].
| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |
|---|---|---|---|
| Ester C=O | 1730-1750 | Strong | Carbonyl stretch [12] [15] |
| Amide C=O | 1650-1680 | Strong | Amide I band [12] [16] |
| N-H stretch | 3200-3400 | Medium-broad | Amide N-H [14] [16] |
| Aromatic C=C | 1600-1500 | Medium | Ring vibrations [14] [15] |
| C-H aromatic | 3000-3100 | Weak-medium | Aromatic C-H [14] |
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for N-(2-((Methylamino)carbonyl)benzoyl) amlodipine through analysis of both ¹H and ¹³C NMR spectra [17] [18]. The complex molecular structure generates a rich NMR spectrum with multiple overlapping signals requiring careful analysis for complete assignment.
The ¹H NMR spectrum exhibits characteristic signals for the dihydropyridine proton at the 4-position, typically appearing as a singlet around 5.0-5.5 ppm due to the symmetric substitution pattern [17] [18]. The aromatic protons from the chlorophenyl and benzoyl rings contribute multiple signals in the 7.0-8.0 ppm region, with coupling patterns reflecting the substitution patterns on each ring system [17] [18].
The ethyl ester functionality produces characteristic triplet and quartet patterns for the methyl and methylene groups respectively, while the methyl ester appears as a singlet around 3.7 ppm [17] [18]. The ethoxymethyl chain generates complex multipicity patterns due to the CH₂OCH₂ connectivity [17] [18].
The ¹³C NMR spectrum provides definitive structural confirmation through analysis of the carbonyl carbon signals, aromatic carbon resonances, and aliphatic carbon assignments [17] [18]. The ester carbonyls typically resonate around 165-170 ppm, while the amide carbonyls appear slightly upfield at 160-165 ppm [17] [18].
The methylcarbamoyl functionality contributes distinctive signals in both ¹H and ¹³C NMR spectra, including the N-methyl group and the amide carbonyl carbon [17] [18]. These signals provide critical confirmation of the side chain attachment and substitution pattern.
Mass spectrometric analysis of N-(2-((Methylamino)carbonyl)benzoyl) amlodipine yields the molecular ion peak at m/z 570, confirming the molecular weight determination [1] [2] [13] [18]. High-resolution mass spectrometry provides the accurate mass of 569.1929, enabling elemental composition confirmation and structural verification [4].
The fragmentation pattern in electron impact mass spectrometry reflects the structural features of the molecule, with characteristic losses corresponding to the various functional groups [13] [18]. Common fragmentation pathways include loss of the ethyl ester group (loss of 29 mass units), loss of the methyl ester group (loss of 31 mass units), and cleavage of the ethoxymethyl chain [13] [18].
The dihydropyridine ring system contributes to the formation of stable fragment ions through aromatic stabilization following initial fragmentation [13] [18]. The chlorophenyl substituent produces characteristic isotope patterns due to the presence of chlorine, providing additional structural confirmation [13] [18].
Electrospray ionization mass spectrometry enables analysis under mild ionization conditions, preserving the molecular ion and producing protonated molecules [M+H]⁺ at m/z 571 [13] [18]. This technique proves particularly valuable for pharmaceutical analysis due to its compatibility with liquid chromatographic separation methods [13] [19].
| Mass Spectrometry Data | Value | Ionization Method | Significance |
|---|---|---|---|
| Molecular Ion | m/z 570 | Electron Impact | Molecular weight confirmation [1] [2] |
| Accurate Mass | 569.1929 | High-resolution MS | Elemental composition [4] |
| Protonated Molecule | m/z 571 | Electrospray | LC-MS analysis [13] [19] |
| Base Peak | Variable | Depends on conditions | Fragmentation pattern [13] [18] |